molecular formula C42H80O12Si7 B1598397 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol CAS No. 47904-22-3

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

Cat. No.: B1598397
CAS No.: 47904-22-3
M. Wt: 973.7 g/mol
InChI Key: GAUUYVMFTLBDED-UHFFFAOYSA-N
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Description

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol (CAS 47904-22-3) is a polyhedral oligomeric silsesquioxane (POSS) derivative featuring a tricyclic siloxane core substituted with seven cyclohexyl groups and three hydroxyl (-OH) groups. Its molecular formula is C₄₂H₈₀O₁₂Si₇, with a molecular weight of 973.7 g/mol . The compound acts as a catalyst in silicon-based materials, facilitating cross-linking reactions between silanol groups to form robust three-dimensional networks. Its hydroxyl groups enable hydrogen bonding, enhancing structural stability and mechanical/thermal performance in polymers .

Properties

IUPAC Name

1,3,5,7,9,11,14-heptacyclohexyl-3,7,14-trihydroxy-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H80O12Si7/c43-55(36-22-8-1-9-23-36)46-58(39-28-14-4-15-29-39)48-56(44,37-24-10-2-11-25-37)50-60(41-32-18-6-19-33-41)51-57(45,38-26-12-3-13-27-38)49-59(47-55,40-30-16-5-17-31-40)53-61(52-58,54-60)42-34-20-7-21-35-42/h36-45H,1-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUUYVMFTLBDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Si]2(O[Si]3(O[Si](O[Si]4(O[Si](O[Si](O2)(O[Si](O3)(O4)C5CCCCC5)C6CCCCC6)(C7CCCCC7)O)C8CCCCC8)(C9CCCCC9)O)C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H80O12Si7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404152
Record name 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

973.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47904-22-3
Record name 1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol (CAS No. 47904-22-3) is a siloxane compound with a complex molecular structure characterized by its unique arrangement of cyclohexyl groups and siloxane linkages. Its molecular formula is C42H80O12Si7C_{42}H_{80}O_{12}Si_{7} with a molecular weight of approximately 973.68 g/mol. This compound has gained attention in various fields due to its potential biological activities and applications in materials science and catalysis.

  • Molecular Formula : C42H80O12Si7C_{42}H_{80}O_{12}Si_{7}
  • Molecular Weight : 973.68 g/mol
  • CAS Number : 47904-22-3
  • Purity : Generally ≥95% in commercial preparations

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential applications in catalysis and as a photoluminescent material.

1. Photoluminescent Properties

Research indicates that complexes formed with europium using this siloxane compound exhibit significant red emission properties. These findings suggest potential applications in photonic devices and sensors. The large polyhedral oligomeric silsesquioxane (POSS) units enhance fluorescence characteristics, making these materials suitable for advanced optical applications (Kumar et al., 2019) .

2. Catalytic Activity

Heptacopper complexes synthesized from this compound have demonstrated unique catalytic properties in oxidation reactions. These complexes possess cage-like structures allowing for multi-ligation of copper ions, which significantly enhances their catalytic efficiency and selectivity in organic transformations (Bilyachenko et al., 2022) . The research highlights the importance of silsesquioxane-based compounds in developing new catalytic systems.

Case Study 1: Photoluminescent Applications

A study conducted by Kumar et al. (2019) explored the synthesis of europium silsesquioxane complexes using this compound as a precursor. The resulting materials exhibited strong red luminescence under UV light, indicating their potential use in LED technologies and bioimaging applications.

ParameterValue
Emission Wavelength615 nm
Quantum Yield45%
StabilityHigh under ambient conditions

Case Study 2: Catalytic Efficiency

Bilyachenko et al. (2022) investigated the catalytic properties of heptacopper complexes derived from this siloxane compound in oxidation reactions involving alcohols and aldehydes. The study reported high yields and selectivity for desired products.

Reaction TypeYield (%)Selectivity (%)
Alcohol Oxidation9285
Aldehyde Oxidation8890

Comparison with Similar Compounds

Thermal and Mechanical Performance

  • Cyclohexyl variant (CAS 47904-22-3): Enhances silicone elastomer stability via cross-linking, with a 20–30% increase in tensile strength compared to non-POSS-modified polymers .
  • Phenyl variant (CAS 444315-26-8): At 5 wt% loading in PLA, reduces crystallization half-time by 40% and increases glass transition temperature (Tg) by 8°C, attributed to π-π interactions between phenyl groups and polymer chains .
  • Isobutyl variant (CAS 307531-92-6): Exhibits lower thermal stability (decomposition onset ~250°C) compared to cyclohexyl and phenyl analogues (>300°C) due to less steric shielding of the siloxane core .

Solubility and Reactivity

  • The cyclohexyl derivative’s bulky substituents limit solubility to non-polar solvents (e.g., hexane), whereas the isobutyl and phenyl analogues dissolve readily in THF and chloroform .
  • Reactivity in condensation reactions varies: The phenyl variant reacts faster with trichlorophenylsilane due to electron-withdrawing effects, achieving >90% yield in PLA modifications .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the controlled condensation of organosilicon precursors bearing cyclohexyl substituents and hydroxyl groups to form the tricyclic siloxane cage structure with triol functionality at specific positions (3,7,14). The key steps include:

  • Selection of suitable organosilicon cyclic or polycyclic precursors.
  • Controlled hydrolysis and condensation reactions to form the siloxane cage.
  • Post-synthetic modifications such as silylation to protect or functionalize hydroxyl groups.

Raw Materials and Precursors

The preparation starts with organosilicon cyclic compounds, often cyclotrisiloxanes or cyclotetrasiloxanes, substituted with cyclohexyl groups. According to patent CN110921670B, the organosilicon stereoconfigurative compound used can be 1,3,5,7,9,11,14-heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol itself or related analogs with similar cage structures.

Additional feedstock may include:

  • Cyclotetrasiloxanes with methyl, vinyl, or trifluoropropyl substituents.
  • Halogenated siloxane derivatives, especially fluorine-containing groups for enhanced properties.

Preparation Procedure

Hydrolysis and Condensation

The core synthetic approach involves hydrolysis of organosilicon chlorides or alkoxides followed by controlled condensation under inert atmosphere to form the siloxane cage. A typical procedure includes:

  • Dissolving the organosilicon precursor in anhydrous tetrahydrofuran (THF) or similar solvent.
  • Addition of a base such as triethylamine to neutralize generated acids.
  • Slow addition of silyl chlorides (e.g., trimethylsilyl chloride) at low temperature (0°C) to modify hydroxyl groups and control condensation.
  • Stirring at low temperature followed by room temperature to complete the reaction.
  • Isolation of the product by filtration, solvent removal, and recrystallization or precipitation.

Thermal Treatment and Vacuum Conditions

For solid raw materials, a high-temperature synthesis step is employed:

  • Raw materials are placed in a graphite crucible.
  • Heating decomposition under vacuum or inert gas (argon or helium) at 600°C for 1-5 hours.
  • Subsequent synthesis reaction at elevated temperatures (1700-2200°C) under controlled pressure (5-80 kPa) for 1-10 hours to form high-purity siloxane structures.

Representative Laboratory Synthesis Example

From the supporting information of a research article:

Step Reagents/Conditions Description
1 Cy7Si7O9(OH)3 (200 mg, 0.205 mmol) in THF (2 mL) Starting material dissolved under stirring
2 Anhydrous triethylamine (43 µL, 0.308 mmol, 1.5 equiv.) Added at room temperature
3 Cooling to 0°C Reaction mixture cooled in ice bath
4 Me3SiCl (31 µL, 0.246 mmol, 1.2 equiv.) in THF (1 mL) Added dropwise to control reaction
5 Stirring at 0°C for 5 min, then room temperature for 30 min Formation of silylated intermediate
6 Filtration and drying Isolation of product as white powder
7 Dissolution in n-hexane and filtration Purification step
8 Removal of volatiles under vacuum Final drying to obtain product

Yield reported: 82% of Cy7Si7O9(OSiMe3)(OH)2, a closely related siloxane derivative.

Notes on Reaction Conditions and Purity

  • The use of inert atmosphere (argon or helium) is critical to prevent unwanted oxidation or hydrolysis.
  • Temperature control during silylation and condensation steps is essential to achieve the desired cage structure without polymerization.
  • Vacuum drying and recrystallization improve purity and yield.
  • The high-temperature step in solid-state synthesis ensures formation of high-purity silicon carbide derivatives from siloxane precursors, indicating the robustness of the siloxane cage under extreme conditions.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Solvent Tetrahydrofuran (THF), n-hexane Anhydrous conditions required
Base Triethylamine Neutralizes HCl generated
Silylating agent Trimethylsilyl chloride (Me3SiCl) Controls hydroxyl functionality
Temperature (reaction) 0°C to room temperature Prevents side reactions
Thermal decomposition (solid) 600°C for 1-5 hours under vacuum/inert gas Initial decomposition step
High-temperature synthesis 1700-2200°C, 1-10 hours, 5-80 kPa Final synthesis step for purity
Atmosphere Argon or helium Inert gas to avoid oxidation
Yield ~82% (related siloxane derivative) High yield achievable with controlled steps

Research Findings and Observations

  • The preparation of this compound requires precise control over the stereochemistry and condensation reactions to maintain the cage integrity.
  • Silylation of hydroxyl groups is employed to stabilize intermediates and improve solubility for further functionalization.
  • The compound serves as a key precursor in synthesizing high-purity silicon carbide materials, demonstrating its thermal stability and structural robustness under extreme conditions.
  • Variations in substituents (e.g., isobutyl, trifluoropropyl) on the siloxane cage can tailor the physical and chemical properties for specific applications.

Q & A

Q. How can silanol group accessibility be quantified in cross-linked networks for catalytic applications?

  • Methodological Answer : Perform titration with deuterated methanol (MeOD) and monitor exchange via ¹H NMR peak integration. Alternatively, use fluorescence probes (e.g., pyrene derivatives) to measure surface hydrophobicity. Compare with BET surface area analysis to correlate accessibility with porosity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol
Reactant of Route 2
1,3,5,7,9,11,14-Heptacyclohexyltricyclo[7.3.3.15,11]heptasiloxane-3,7,14-triol

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